Sperm motility agonist-2

Descripción

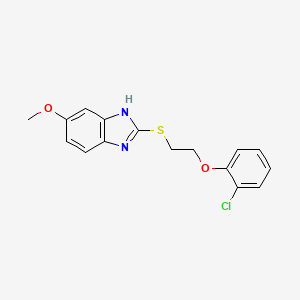

Structure

3D Structure

Propiedades

Fórmula molecular |

C16H15ClN2O2S |

|---|---|

Peso molecular |

334.8 g/mol |

Nombre IUPAC |

2-[2-(2-chlorophenoxy)ethylsulfanyl]-6-methoxy-1H-benzimidazole |

InChI |

InChI=1S/C16H15ClN2O2S/c1-20-11-6-7-13-14(10-11)19-16(18-13)22-9-8-21-15-5-3-2-4-12(15)17/h2-7,10H,8-9H2,1H3,(H,18,19) |

Clave InChI |

FIVXXCJBDPVCJR-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC2=C(C=C1)N=C(N2)SCCOC3=CC=CC=C3Cl |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Sperm Motility Agonist-2: A Technical Guide

Core Principles of Sperm Motility Regulation

Sperm motility is a complex process orchestrated by a fine-tuned interplay of signaling pathways and metabolic activity, primarily aimed at generating the energy required for flagellar movement. Two principal signaling cascades, the cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) pathway and the calcium (Ca2+) signaling pathway, are central to this regulation.

The cAMP/Protein Kinase A (PKA) Signaling Pathway

The cAMP/PKA pathway is a fundamental regulator of sperm motility. The activation of this pathway leads to the phosphorylation of axonemal dynein, the motor protein complex responsible for the sliding of microtubules within the sperm flagellum, which in turn drives flagellar beating.

Key steps in this pathway include:

-

Activation of Adenylyl Cyclase (AC): Both transmembrane adenylyl cyclases (tmACs) and soluble adenylyl cyclase (sAC) are present in sperm. sAC, in particular, is a key enzyme that is activated by bicarbonate (HCO3-) and calcium (Ca2+) ions.

-

cAMP Production: Activated AC catalyzes the conversion of ATP to cAMP.

-

PKA Activation: cAMP binds to the regulatory subunits of PKA, leading to the release and activation of its catalytic subunits.

-

Protein Phosphorylation: Activated PKA phosphorylates a cascade of downstream protein targets, including axonemal dynein, resulting in the initiation and maintenance of sperm motility.

The Calcium (Ca2+) Signaling Pathway

Calcium ions are critical second messengers in sperm that regulate not only motility but also capacitation and the acrosome reaction. The primary Ca2+ channel in sperm is the CatSper (cation channel of sperm) channel, a pH- and voltage-gated ion channel located in the principal piece of the sperm flagellum.

The role of Ca2+ in motility involves:

-

CatSper Channel Activation: Progesterone and other factors in the female reproductive tract can activate CatSper channels, leading to an influx of Ca2+.

-

Modulation of Flagellar Beat: The increase in intracellular Ca2+ concentration modulates the asymmetry of the flagellar beat, leading to hyperactivated motility, a more vigorous swimming pattern essential for fertilization.

Proposed Mechanism of Action for Sperm Motility Agonist-2

Based on the limited information suggesting that this compound may affect mitochondrial function, a plausible, though hypothetical, mechanism of action is centered on the enhancement of mitochondrial respiration and ATP production. Mitochondria in the sperm midpiece are the primary sites of oxidative phosphorylation (OXPHOS), the most efficient pathway for ATP generation.

A potential mechanism could involve:

-

Mitochondrial Membrane Potential (ΔΨm) Enhancement: The agonist might act to increase or maintain a high mitochondrial membrane potential, which is crucial for efficient ATP synthesis.

-

Electron Transport Chain (ETC) Optimization: It could potentially enhance the activity of one or more of the ETC complexes, leading to increased oxygen consumption and ATP production.

-

Substrate Availability: The compound might facilitate the transport of metabolic substrates into the mitochondria.

An increase in mitochondrial ATP output would directly fuel the dynein motors in the flagellum, leading to enhanced sperm motility.

Visualizing the Signaling Pathways

Generalized Sperm Motility Signaling Pathways

The following diagram illustrates the interplay between the cAMP/PKA and Ca2+ signaling pathways in the regulation of sperm motility.

Caption: Interconnected cAMP/PKA and Ca2+ pathways regulating sperm motility.

Hypothetical Mitochondrial-Targeted Mechanism of Action

This diagram proposes a potential mechanism for a sperm motility agonist that enhances mitochondrial function.

Caption: Proposed mechanism of a mitochondrial-targeted sperm motility agonist.

Experimental Protocols

To investigate the mechanism of action of a compound like this compound, a series of experiments would be required. Below is a generalized protocol for assessing sperm motility.

General Protocol for In Vitro Assessment of Sperm Motility

Objective: To determine the effect of a test compound on human sperm motility parameters.

Materials:

-

Semen samples from healthy donors.

-

Sperm washing medium (e.g., Human Tubal Fluid medium with HEPES).

-

Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO).

-

Computer-Assisted Sperm Analysis (CASA) system.

-

Incubator (37°C, 5% CO2).

-

Centrifuge.

-

Microscope slides and coverslips.

Procedure:

-

Semen Sample Preparation:

-

Allow semen sample to liquefy for 30 minutes at 37°C.

-

Perform a swim-up or density gradient centrifugation to isolate motile sperm.

-

Wash the isolated sperm pellet with sperm washing medium and resuspend to a final concentration of 10-20 x 10^6 sperm/mL.

-

-

Incubation with Test Compound:

-

Divide the sperm suspension into aliquots for different treatment groups (e.g., vehicle control, and various concentrations of this compound).

-

Add the test compound or vehicle to the respective aliquots.

-

Incubate the samples for a defined period (e.g., 1, 2, 4 hours) at 37°C and 5% CO2.

-

-

Sperm Motility Analysis using CASA:

-

At each time point, load a small volume (e.g., 5-10 µL) of the sperm suspension onto a pre-warmed microscope slide and cover with a coverslip.

-

Analyze the sample using a CASA system to determine various motility parameters.

-

Data to be Collected (Quantitative Data Table Template):

| Treatment Group | Total Motility (%) | Progressive Motility (%) | VCL (µm/s) | VSL (µm/s) | VAP (µm/s) | LIN (%) | STR (%) | BCF (Hz) |

| Vehicle Control | ||||||||

| Agonist [X µM] | ||||||||

| Agonist [Y µM] | ||||||||

| Agonist [Z µM] |

-

VCL: Curvilinear Velocity

-

VSL: Straight-Line Velocity

-

VAP: Average Path Velocity

-

LIN: Linearity (VSL/VCL)

-

STR: Straightness (VSL/VAP)

-

BCF: Beat Cross Frequency

Conclusion and Future Directions

While the precise molecular target of this compound remains to be elucidated, the fundamental principles of sperm motility provide a framework for understanding its potential mechanism of action. The suggestion of mitochondrial involvement is a promising lead that warrants further investigation.

Future research should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography, mass spectrometry, or thermal shift assays to identify the direct binding partner(s) of this compound.

-

Mitochondrial Function Assays: Conducting detailed studies on the effect of the compound on mitochondrial respiration, membrane potential, and ATP production in live sperm.

-

Signaling Pathway Analysis: Investigating the impact of the agonist on key signaling molecules in the cAMP/PKA and Ca2+ pathways through methods like Western blotting for phosphorylated proteins and intracellular calcium imaging.

A thorough investigation into these areas will be crucial to fully characterize the mechanism of action of this compound and to assess its potential as a therapeutic agent for male infertility.

The Quest for Pro-Fertility Therapeutics: A Technical Guide to the Discovery and Characterization of Novel Sperm Motility Agonists

For Immediate Release

[City, State] – December 11, 2025 – In the landscape of reproductive medicine, the development of agents to enhance sperm motility represents a significant frontier in addressing male factor infertility. This technical guide provides an in-depth overview of the discovery and characterization of novel sperm motility agonists, tailored for researchers, scientists, and drug development professionals. The document outlines the core signaling pathways that govern sperm motility, details a comprehensive workflow for agonist discovery from high-throughput screening to functional validation, and presents detailed experimental protocols and quantitative data for key assays.

Core Signaling Pathways in Sperm Motility

The regulation of sperm motility is a complex process governed by a network of interconnected signaling pathways. A fundamental understanding of these pathways is crucial for the rational design and discovery of novel motility agonists. The primary signaling cascades converge on the regulation of intracellular calcium (Ca2+) and cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn modulate the activity of the sperm flagellum.[1][2]

A key player in this process is the CatSper (cation channel of sperm) channel, a sperm-specific calcium channel that is essential for hyperactivated motility, a vigorous swimming pattern required for fertilization.[3][4] The activation of CatSper is triggered by various stimuli within the female reproductive tract, including progesterone (B1679170) and a pH increase, leading to a rapid influx of Ca2+.[3][5][6] This rise in intracellular Ca2+ is a critical event that initiates a cascade of downstream signaling events.

Concurrently, the cAMP-dependent pathway, regulated by soluble adenylyl cyclase (sAC), plays a pivotal role.[2][7] Bicarbonate ions (HCO3-) in the female reproductive tract activate sAC, leading to an increase in cAMP levels.[8] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates a range of target proteins, ultimately contributing to the enhancement of sperm motility.[2][9] The interplay between the Ca2+ and cAMP pathways is crucial for the fine-tuning of flagellar movement.[10]

A Workflow for Novel Sperm Motility Agonist Discovery

The identification and validation of new sperm motility agonists follow a structured, multi-stage process that begins with broad screening and progresses to detailed functional characterization. This workflow ensures a systematic evaluation of potential candidates and their therapeutic potential.

The initial phase involves high-throughput screening (HTS) of large and diverse chemical libraries to identify "hit" compounds that enhance sperm motility.[11][12][13] This is followed by hit confirmation and dose-response studies to establish the potency and efficacy of the identified compounds. Promising candidates then advance to secondary and tertiary assays to elucidate their mechanism of action and assess their impact on crucial sperm functions beyond motility, such as capacitation and the acrosome reaction.[14][15] The final stage of pre-clinical evaluation often involves assessing the compound's effect on fertilization potential using assays like the hamster egg penetration test.[16]

The logical progression from a primary hit to a lead candidate involves a series of decision-making steps based on the outcomes of various assays. A compound's journey through this pipeline is contingent on meeting predefined criteria at each stage, ensuring that only the most promising candidates are advanced.

Quantitative Data on Sperm Motility Agonists

The following tables summarize quantitative data for various known sperm motility agonists, providing a comparative overview of their effects on key sperm kinematic parameters.

Table 1: Effects of Phosphodiesterase Inhibitors on Human Sperm Motility. This table presents data on the impact of phosphodiesterase inhibitors, a common class of sperm motility enhancers, on human sperm motility parameters.

| Compound | Concentration | % Increase in Total Motility | % Increase in Progressive Motility | Reference |

| Pentoxifylline (B538998) | 3.6 mM | - | Significant increase in VCL and ALH | [9] |

| Pentoxifylline | 2.8 mM | - | Maximum enhancement of VCL and ALH | [17] |

| Sildenafil | In vivo | 7.05 (Mean Difference) | 6.23 (Mean Difference) | [2] |

| Trequinsin | 10 µM | Significantly increased | Significantly increased | [16] |

| PF-2545920 (PDE10A inhibitor) | 10 µM | Significantly increased | More significant increase than Pentoxifylline and Sildenafil | [18] |

VCL: Curvilinear Velocity; ALH: Amplitude of Lateral Head Displacement.

Table 2: Effects of CatSper Agonists on Human Sperm. This table provides data on the potency of physiological CatSper agonists in eliciting a calcium response in human sperm.

| Agonist | EC50 (nM) | Reference |

| Progesterone | 7.7 ± 1.8 | [19] |

| Pregnenolone Sulfate | 15.2 ± 5.0 | [19] |

| 17-OH-progesterone | - | Suppresses progesterone-evoked Ca2+ signal |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the discovery and characterization of sperm motility agonists.

High-Throughput Screening (HTS) for Sperm Motility Agonists

This protocol outlines a typical HTS campaign to identify compounds that enhance sperm motility.[8][10][20][21][22]

Objective: To screen a large chemical library for compounds that increase the percentage of motile or progressively motile sperm.

Materials:

-

Semen samples from healthy donors.

-

Density gradient centrifugation medium (e.g., Percoll).

-

Sperm washing medium (e.g., Human Tubal Fluid - HTF).

-

Compound libraries dissolved in DMSO.

-

384-well microplates.

-

Automated liquid handler.

-

High-content imaging system or a plate reader-based motility analyzer.

Procedure:

-

Sperm Preparation:

-

Collect semen samples and allow them to liquefy for 30-60 minutes at 37°C.

-

Pool samples from multiple donors to minimize individual variability.

-

Isolate motile sperm using density gradient centrifugation.

-

Wash the sperm pellet with sperm washing medium and resuspend to the desired concentration.

-

-

Compound Plating:

-

Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of a 384-well plate.

-

-

Sperm Addition and Incubation:

-

Add the prepared sperm suspension to each well of the compound-plated 384-well plate.

-

Include positive controls (e.g., pentoxifylline) and negative controls (vehicle, e.g., DMSO).

-

Incubate the plates at 37°C for a predetermined time (e.g., 1-3 hours).

-

-

Motility Analysis:

-

Analyze sperm motility using a high-content imaging system or a specialized plate reader.

-

Acquire images or videos from each well and analyze them using software that can determine the percentage of motile and progressively motile sperm.

-

-

Hit Selection:

-

Normalize the data to the negative controls.

-

Identify "hits" as compounds that increase sperm motility above a certain threshold (e.g., >3 standard deviations above the mean of the negative controls or a predefined percentage increase).

-

Computer-Assisted Sperm Analysis (CASA)

CASA provides an objective and detailed assessment of sperm kinematic parameters.[1][23]

Objective: To quantify the effect of a sperm motility agonist on various sperm motion parameters.

Materials:

-

Semen sample.

-

Sperm washing medium.

-

Test compound (agonist).

-

CASA system (microscope, camera, and analysis software).

-

Analysis chamber (e.g., Leja slide).

Procedure:

-

Sperm Preparation:

-

Prepare a motile sperm suspension as described in the HTS protocol.

-

-

Incubation with Agonist:

-

Incubate an aliquot of the sperm suspension with the test compound at various concentrations for a specified time at 37°C.

-

Include a vehicle control.

-

-

Sample Loading and Analysis:

-

Load a small volume of the treated sperm suspension into the analysis chamber.

-

Place the chamber on the microscope stage.

-

The CASA system will capture a series of images in quick succession to track the movement of individual sperm.

-

-

Data Acquisition and Interpretation:

-

The software will analyze the sperm tracks and calculate various kinematic parameters, including:

-

VCL (Curvilinear Velocity): The total distance traveled by the sperm head divided by the time of tracking.

-

VSL (Straight-Line Velocity): The straight-line distance from the beginning to the end of the track divided by the time of tracking.

-

VAP (Average Path Velocity): The velocity over a smoothed path.

-

LIN (Linearity): The ratio of VSL to VCL, indicating the straightness of the swimming pattern.

-

ALH (Amplitude of Lateral Head Displacement): The maximum lateral displacement of the sperm head from its mean path.

-

BCF (Beat Cross Frequency): The frequency with which the sperm head crosses the mean path.

-

-

Compare the parameters of the agonist-treated group with the control group to determine the effect of the compound.

-

Sperm Capacitation and Acrosome Reaction Assay

This assay determines if a motility agonist adversely affects the ability of sperm to undergo capacitation and the acrosome reaction, which are essential for fertilization.

Objective: To assess the effect of a sperm motility agonist on the capacitation status and the induction of the acrosome reaction.

Materials:

-

Semen sample.

-

Capacitating medium (containing albumin, bicarbonate, and calcium).

-

Non-capacitating medium (lacking one or more of the above components).

-

Test compound (agonist).

-

Acrosome reaction inducer (e.g., progesterone or calcium ionophore A23187).

-

Fluorescent lectin (e.g., FITC-PSA or FITC-PNA) to label the acrosome.

-

A vital stain (e.g., Hoechst 33258) to assess sperm viability.

-

Fluorescence microscope or flow cytometer.

Procedure:

-

Sperm Preparation and Capacitation:

-

Prepare a motile sperm suspension.

-

Incubate sperm in capacitating medium with or without the test compound for a period sufficient to induce capacitation (typically 3-6 hours).

-

-

Induction of Acrosome Reaction:

-

To a subset of the capacitated sperm, add an acrosome reaction inducer and incubate for a short period (e.g., 15-30 minutes).

-

-

Staining:

-

Stain the sperm with a fluorescent lectin and a vital stain.

-

-

Analysis:

-

Fluorescence Microscopy: Observe the sperm under a fluorescence microscope. Acrosome-intact sperm will show bright fluorescence over the acrosomal region, while acrosome-reacted sperm will show no or minimal fluorescence in this area. The vital stain will differentiate between live and dead sperm.

-

Flow Cytometry: Analyze the stained sperm using a flow cytometer to quantify the percentage of live, acrosome-intact, and acrosome-reacted sperm in a large population of cells.

-

-

Interpretation:

-

An effective motility agonist should not induce a premature acrosome reaction in the absence of an inducer and should not inhibit the induced acrosome reaction.

-

Hamster Egg Penetration Test (HEPT)

The HEPT is a functional assay that assesses the ability of human sperm to penetrate a zona-free hamster egg, a process that requires capacitation, the acrosome reaction, and fusion with the oocyte membrane.[2][7][11][16]

Objective: To evaluate the effect of a sperm motility agonist on the fertilizing capacity of sperm.

Materials:

-

Semen sample.

-

Capacitating medium.

-

Test compound (agonist).

-

Hamster oocytes.

-

Enzymes to remove the zona pellucida (e.g., hyaluronidase (B3051955) and trypsin).

-

Culture dishes.

-

Phase-contrast microscope.

Procedure:

-

Oocyte Preparation:

-

Harvest oocytes from superovulated female hamsters.

-

Remove the cumulus cells and the zona pellucida using enzymatic digestion.

-

-

Sperm Preparation and Incubation:

-

Prepare a motile sperm suspension and capacitate the sperm in the presence or absence of the test compound.

-

-

Co-incubation of Sperm and Oocytes:

-

Incubate the capacitated sperm with the zona-free hamster oocytes for a set period (e.g., 3 hours).

-

-

Assessment of Penetration:

-

Wash the oocytes to remove loosely attached sperm.

-

Mount the oocytes on a microscope slide and examine them under a phase-contrast microscope.

-

A penetrated oocyte will contain one or more swollen sperm heads or male pronuclei within its cytoplasm.

-

-

Scoring and Interpretation:

-

Calculate the percentage of oocytes penetrated and the average number of sperm per penetrated oocyte.

-

An increase in these parameters in the agonist-treated group compared to the control group indicates a positive effect on the fertilizing capacity of the sperm.

-

Conclusion

The discovery of novel sperm motility agonists holds immense promise for the treatment of male infertility. A thorough understanding of the underlying signaling pathways, coupled with a systematic and rigorous discovery and characterization workflow, is essential for the successful development of these pro-fertility therapeutics. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance this critical area of reproductive medicine. Continued innovation in high-throughput screening technologies and a deeper understanding of sperm physiology will undoubtedly accelerate the journey from laboratory discovery to clinical application.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Hamster zona-free ovum test - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Drug discovery for male subfertility using high-throughput screening: a new approach to an unsolved problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 6. GitHub - pydot/pydot: Python interface to Graphviz's Dot language [github.com]

- 7. lomalindafertility.com [lomalindafertility.com]

- 8. Compounds enhancing human sperm motility identified using a high-throughput phenotypic screening platform - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pentoxifylline stimulates various sperm motion parameters and cervical mucus penetrability in patients with asthenozoospermia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Compounds enhancing human sperm motility identified using a high-throughput phenotypic screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hamster Test | Center for Male Reproductive Medicine & Microsurgery [maleinfertility.org]

- 12. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 13. Drug discovery for male subfertility using high-throughput screening: a new approach to an unsolved problem - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rep.bioscientifica.com [rep.bioscientifica.com]

- 15. The Sperm Penetration Assay for the Assessment of Fertilization Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Factors affecting pentoxifylline stimulation of sperm kinematics in suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phosphodiesterase 10A inhibitor PF-2545920 as a prospective agent for the clinical promotion of sperm motility - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of pentoxifylline on sperm motility and hyperactivation in normozoospermic and normokinetic semen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. physiciansweekly.com [physiciansweekly.com]

- 20. academic.oup.com [academic.oup.com]

- 21. biorxiv.org [biorxiv.org]

- 22. mdpi.com [mdpi.com]

- 23. Nexus Academic Publishers (NAP) [nexusacademicpublishers.com]

Whitepaper: The Role and Mechanisms of Sperm Motility Agonists in Spermatogenesis and Sperm Function

Disclaimer: The term "Sperm motility agonist-2" does not correspond to a recognized scientific nomenclature. This technical guide will therefore focus on a well-characterized sperm motility agonist, 2'-deoxyadenosine (B1664071) , as a representative compound to explore the core principles, mechanisms, and experimental evaluation of agents that enhance sperm motility. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction to Sperm Motility Agonists

Sperm motility is a critical factor for successful fertilization. It enables spermatozoa to travel through the female reproductive tract and penetrate the oocyte. Asthenozoospermia, or reduced sperm motility, is a common cause of male infertility. Sperm motility agonists are compounds that stimulate and enhance the movement of spermatozoa. These agents are of significant interest for both therapeutic applications in assisted reproductive technologies (ART) and as research tools to dissect the complex signaling pathways that govern sperm function.

This guide provides an in-depth overview of the adenosine (B11128) analog, 2'-deoxyadenosine, as a model sperm motility agonist. We will examine its mechanism of action, quantitative effects on sperm kinematic parameters, and the experimental protocols used for its evaluation. While the primary focus of such agonists is on post-spermatogenesis function (i.e., motility of mature sperm), we will also touch upon the potential implications for spermatogenesis where data is available, although it's important to note that the direct role of motility agonists in the developmental process of spermatogenesis is less understood and high concentrations of some related compounds can be cytotoxic to dividing cells.[1][2]

Mechanism of Action of 2'-Deoxyadenosine

The stimulatory effect of 2'-deoxyadenosine on sperm motility is primarily mediated through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Unlike adenosine, which typically acts through cell surface 'R'-site receptors, 2'-deoxyadenosine appears to employ a different pathway.[3]

The proposed mechanism involves the following key steps:

-

Increase in Intracellular cAMP: 2'-deoxyadenosine treatment leads to a significant and sustained increase in intracellular cAMP concentrations in spermatozoa.[3]

-

Independence from Classical Adenosine Receptors: The action of 2'-deoxyadenosine is not mediated by the conventional 'R'-site adenosine receptors.[3]

-

Synergy with Phosphodiesterase (PDE) Inhibitors: The effects of 2'-deoxyadenosine are enhanced in the presence of PDE inhibitors like caffeine (B1668208) and 3-isobutyl-1-methylxanthine (B1674149) (IBMX), suggesting that its mechanism of increasing cAMP is upstream of PDE-mediated degradation.[3]

-

Calcium Modulation: The stimulatory effects of 2'-deoxyadenosine on sperm motility can be counteracted by the presence of high external calcium concentrations.[3] However, it remains effective at calcium levels typical for in-vitro fertilization (IVF) media.[3]

Signaling Pathway Diagram

Caption: Proposed signaling pathway for 2'-deoxyadenosine in sperm.

Quantitative Data on Sperm Motility Enhancement

The effects of 2'-deoxyadenosine on human sperm motility have been quantified in several studies. The data below is summarized from in-vitro experiments on human spermatozoa.

| Parameter | Concentration | Observation | Reference |

| Percentage Motility | 2.5 mM | Significant increase in the percentage of motile sperm. | [3] |

| Linear Velocity (VSL) | 2.5 mM | Significant increase in the linear velocity of progression. | [3] |

| 0.1 mM | Increased above control values. | [4] | |

| Sperm Head Rotation | 2.5 mM | Significant increase in the frequency of sperm head rotation. | [3] |

| Intracellular cAMP | 1-10 mM | Dose-dependent and sustained increase (from 5 to 180 min). | [3] |

| Curvilinear Velocity (VCL) | 0.1-10.0 mM | Significantly increased at all concentrations tested. | [4] |

| Lateral Head Displacement (ALH) | 0.1-10.0 mM | Significantly increased at all concentrations tested. | [4] |

| Linearity (LIN) | 0.1-10.0 mM | Declined with increasing concentrations. | [4] |

| Hyperactive-like Motion | 2.5 mM (most common) | Significant increase in the number of spermatozoa exhibiting hyperactive-like motion. | [4] |

Note: The response to 2'-deoxyadenosine can show considerable intra-individual variability.[4]

Experimental Protocols

Preparation of Spermatozoa

For in-vitro studies, human spermatozoa are typically prepared from fresh or cryostored semen samples. A common procedure involves:

-

Liquefaction: Semen samples are allowed to liquefy at room temperature or 37°C for 20-30 minutes.

-

Sperm Separation: Motile sperm are separated from seminal plasma and non-motile sperm. This can be achieved by:

-

Swim-up technique: Layering culture medium over the semen sample and allowing motile sperm to swim up into the medium.

-

Density gradient centrifugation: Centrifuging the semen sample through a density gradient (e.g., Percoll or PureCeption) to separate motile sperm.

-

-

Washing: The separated sperm are washed by centrifugation and resuspension in a suitable culture medium (e.g., Ham's F-10, Tyrode's solution) to remove any remaining seminal plasma or gradient material.

-

Concentration Adjustment: The final sperm concentration is adjusted to a standard value for experimental consistency.

Assessment of Sperm Motility

Computer-Assisted Sperm Analysis (CASA): This is the gold standard for objective and quantitative assessment of sperm motility.[4]

-

A small aliquot of the prepared sperm suspension (with or without the test compound) is loaded into a counting chamber of a specific depth (e.g., 20 µm).

-

The chamber is placed on a microscope stage maintained at 37°C.

-

The CASA system, consisting of a microscope, camera, and computer with specialized software, captures multiple images per second.

-

The software tracks the movement of individual sperm heads and calculates various kinematic parameters, including VSL, VCL, VAP (average path velocity), LIN, STR (straightness), ALH, and BCF (beat cross frequency).

Measurement of Intracellular cAMP

Intracellular cAMP levels can be measured using commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kits.

-

Sperm are incubated with the test compound for the desired time.

-

The reaction is stopped, and the sperm are lysed to release intracellular contents.

-

The lysate is processed according to the kit manufacturer's instructions.

-

The cAMP concentration is determined by measuring absorbance or radioactivity and comparing it to a standard curve.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating sperm motility agonists.

Implications for Drug Development and a Note of Caution

Sperm motility agonists like 2'-deoxyadenosine have potential applications in ART, particularly for cases of asthenozoospermia.[5] They could be used to improve the quality of sperm preparations for intrauterine insemination (IUI) or IVF.

However, there are critical safety considerations. Studies have shown that exposure of oocytes to 2'-deoxyadenosine can be detrimental to subsequent embryo development, potentially causing a block at the pronuclear stage.[6] Therefore, any clinical application would require protocols that ensure the agonist is washed away from the sperm before they come into contact with the oocyte.[6] This highlights the importance of thorough preclinical safety and toxicology studies for any new sperm motility agonist.

Conclusion

While "this compound" is not a recognized compound, the study of representative agonists like 2'-deoxyadenosine provides valuable insights for researchers and drug developers. 2'-Deoxyadenosine enhances human sperm motility by increasing intracellular cAMP levels through a pathway distinct from classical adenosine receptors. Its effects are quantifiable using CASA, and its mechanism can be probed through biochemical assays. Although promising for potential therapeutic use in ART, the adverse effects on embryonic development necessitate careful consideration and the development of protocols to mitigate such risks. Further research is needed to fully elucidate the upstream signaling components of such agonists and to identify new compounds with improved efficacy and safety profiles.

References

- 1. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NAD+ precursors promote the restoration of spermatogenesis in busulfan-treated mice through inhibiting Sirt2-regulated ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paradoxical stimulation of human sperm motility by 2-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The variable effects of 2'-deoxyadenosine on human sperm motility and hyperactivation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Successful use of the sperm motility enhancer 2-deoxyadenosine in previously failed human in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of the sperm motility activators 2-deoxyadenosine and pentoxifylline used for sperm micro-injection on mouse and human embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Characterization of Sperm Motility Agonist-2 (SMA-2) and its Role in Inducing Sperm Hyperactivation

Introduction

Sperm hyperactivation is a critical physiological process that spermatozoa must undergo to successfully fertilize an oocyte. Characterized by a transition from a progressive, linear swimming pattern to a vigorous, high-amplitude, asymmetrical flagellar beat, hyperactivation is essential for navigating the viscous environment of the female reproductive tract and penetrating the oocyte's outer layer, the zona pellucida.[1] The molecular events governing this change are complex and tightly regulated, involving a cascade of signaling pathways.

Key among these is the influx of extracellular calcium (Ca²⁺) through the sperm-specific cation channel, CatSper.[2][3] The CatSper channel is a pH and voltage-sensitive ion channel located in the principal piece of the sperm flagellum, and its activation is a primary trigger for hyperactivation.[4] Mice with non-functional CatSper channels are infertile, as their sperm are motile but cannot hyperactivate, demonstrating the indispensable role of this pathway.[1]

This technical guide introduces "Sperm Motility Agonist-2" (SMA-2), a hypothetical novel small molecule developed to specifically target and potentiate the activity of the CatSper channel. We provide a postulated mechanism of action, detailed experimental protocols for its evaluation, and quantitative data from in vitro assays designed to characterize its effect on inducing sperm hyperactivation.

Postulated Mechanism of Action of SMA-2

The central hypothesis for the action of SMA-2 is its function as a direct agonist of the CatSper ion channel. The signaling cascade is proposed as follows:

-

Binding and Activation: SMA-2 binds to an allosteric or orthosteric site on the CatSper channel complex in the sperm's plasma membrane.

-

Calcium Influx: This binding event potentiates the channel's opening, leading to a rapid and significant influx of extracellular Ca²⁺ into the sperm flagellum.

-

Axonemal Response: The resulting increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) acts directly on the dynein ATPases and other components of the flagellar axoneme.

-

Hyperactivated Motility: This modulation of the axoneme machinery triggers a switch in the flagellar beat pattern, inducing the characteristic high-amplitude, asymmetrical bending of hyperactivation.

This targeted mechanism suggests that SMA-2 could serve as a valuable research tool for studying the intricacies of fertilization and as a potential therapeutic agent for certain forms of male infertility characterized by poor sperm motility or failed hyperactivation.

Visualization of the SMA-2 Signaling Pathway

The following diagram illustrates the proposed molecular pathway by which SMA-2 induces sperm hyperactivation.

Caption: Postulated signaling cascade of SMA-2 activating the CatSper channel.

In Vitro Efficacy of SMA-2

Objective

To quantify the dose-dependent effect of the hypothetical compound SMA-2 on the kinematic parameters associated with sperm hyperactivation in human spermatozoa in vitro.

Experimental Protocols

4.2.1 Semen Sample Preparation

-

Collection: Obtain human semen samples from healthy donors by masturbation after 2-3 days of sexual abstinence. Allow samples to liquefy for 30 minutes at 37°C.

-

Purification: Isolate motile sperm from the seminal plasma using a two-layer (45%/90%) density gradient centrifugation method.

-

Washing: Wash the resulting sperm pellet in a capacitating medium (e.g., modified Human Tubal Fluid - HTF) supplemented with 5 mg/mL human serum albumin.

-

Concentration Adjustment: Resuspend the final pellet in the capacitating medium to a final concentration of 10 x 10⁶ sperm/mL.

4.2.2 In Vitro Capacitation and SMA-2 Treatment

-

Capacitation: Incubate the purified sperm suspension for 3 hours at 37°C in a 5% CO₂ atmosphere to induce capacitation.

-

Treatment Aliquots: Divide the capacitated sperm suspension into aliquots for treatment.

-

SMA-2 Addition: Add SMA-2 from a stock solution to the aliquots to achieve final concentrations of 0 µM (Vehicle Control), 1 µM, 5 µM, 10 µM, and 25 µM.

-

Incubation: Incubate the treated samples for an additional 30 minutes at 37°C and 5% CO₂.

4.2.3 Sperm Motility and Hyperactivation Assessment

-

Sample Loading: Load a 5 µL aliquot of each treated sample into a pre-warmed (37°C) analysis chamber (e.g., Leja slide, 20 µm depth).

-

CASA Analysis: Immediately analyze the samples using a Computer-Assisted Sperm Analysis (CASA) system (e.g., Hamilton Thorne IVOS II).

-

Settings: Acquire data at 60 Hz for 1 second per field. Analyze a minimum of 5 fields and 200 motile sperm per replicate.

-

-

Kinematic Parameters: Measure the following parameters:

-

VCL: Curvilinear Velocity (µm/s)

-

VSL: Straight-line Velocity (µm/s)

-

VAP: Average Path Velocity (µm/s)

-

ALH: Amplitude of Lateral Head Displacement (µm)

-

LIN: Linearity (VSL/VCL * 100%)

-

-

Hyperactivation Criteria: Classify sperm as hyperactivated based on the following kinematic criteria: VCL ≥ 150 µm/s, LIN < 50%, and ALH ≥ 7.0 µm.[4]

Results

The quantitative effects of SMA-2 on key sperm motility parameters are summarized below.

| SMA-2 Conc. (µM) | % Hyperactivated Sperm | VCL (µm/s) | ALH (µm) | VSL (µm/s) | LIN (%) |

| 0 (Control) | 8.2 ± 1.5 | 115.4 ± 8.9 | 4.8 ± 0.5 | 65.8 ± 5.1 | 57.0 ± 3.3 |

| 1 | 21.5 ± 2.8 | 158.9 ± 11.2 | 7.3 ± 0.6 | 60.1 ± 4.5 | 37.8 ± 2.9 |

| 5 | 45.8 ± 4.1 | 195.3 ± 13.5 | 9.1 ± 0.8 | 52.7 ± 3.9 | 27.0 ± 2.1 |

| 10 | 68.3 ± 5.5 | 221.6 ± 15.1 | 10.5 ± 1.1 | 46.5 ± 3.1 | 21.0 ± 1.8 |

| 25 | 71.5 ± 6.2 | 225.1 ± 14.8 | 10.8 ± 1.0 | 45.9 ± 3.5 | 20.4 ± 1.9 |

| Values are presented as mean ± standard deviation. |

Discussion

The data clearly indicate that SMA-2 induces sperm hyperactivation in a dose-dependent manner. A significant increase in the percentage of hyperactivated sperm was observed starting at the 1 µM concentration, with the effect plateauing around 10-25 µM. Consistent with the visual definition of hyperactivation, treatment with SMA-2 led to a marked increase in Curvilinear Velocity (VCL) and Amplitude of Lateral Head Displacement (ALH). Conversely, Straight-line Velocity (VSL) and Linearity (LIN) decreased, reflecting the transition from progressive to a more vigorous, non-linear motility pattern characteristic of hyperactivated cells.

Standard Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow for assessing the in vitro efficacy of a sperm motility agonist.

Caption: High-level workflow for evaluating SMA-2's effect on sperm motility.

Conclusion

This guide outlines the profile of a hypothetical this compound (SMA-2), postulating its mechanism as a direct activator of the CatSper Ca²⁺ channel. The provided in vitro data, generated from established experimental protocols, demonstrate that SMA-2 effectively induces sperm hyperactivation in a dose-dependent manner. These findings highlight the potential of targeted CatSper agonists as powerful tools for reproductive biology research and as a promising avenue for the development of novel therapies for male infertility. Further investigation would be required to confirm this mechanism and to evaluate the compound's efficacy and safety in more complex biological systems.

References

- 1. Participation of signaling proteins in sperm hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Mathematical modeling of calcium signaling during sperm hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ca2+ Signals Generated by CatSper and Ca2+ Stores Regulate Different Behaviors in Human Sperm - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Target of Sperm Motility Agonist-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Sperm motility agonist-2," a commercially available compound also identified as compound 797 and chemically named 2-((2-(2-Chlorophenoxy)ethyl)thio)-6-methoxy-1H-benzo[d]imidazole, has emerged as a tool for studying sperm physiology and developing potential therapies for infertility. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its molecular target and mechanism of action. While publicly available information directly identifying a specific molecular target remains elusive, this guide synthesizes information from related fields of sperm physiology and pharmacology to propose potential targets and signaling pathways. This document also outlines relevant experimental protocols for researchers seeking to investigate its precise mechanism of action.

Introduction

Sperm motility is a critical factor in male fertility, and its modulation presents a promising avenue for both pro-fertility and contraceptive drug development. "this compound" is a small molecule marketed for its ability to enhance sperm motility. However, a detailed public characterization of its molecular target has not been readily available. This guide aims to bridge this information gap by providing a structured overview of known pathways influencing sperm motility and suggesting a logical framework for the investigation of this compound.

Putative Molecular Targets and Signaling Pathways

Based on the known mechanisms that regulate sperm motility, several potential molecular targets for "this compound" can be hypothesized. The compound's vendor description suggests it "may affect mitochondrial function," a critical aspect of sperm bioenergetics.

Mitochondrial Function and ATP Production

Sperm motility is an energy-intensive process heavily reliant on ATP produced through both glycolysis and mitochondrial oxidative phosphorylation. Therefore, compounds that enhance mitochondrial function could lead to increased sperm motility.

Proposed Signaling Pathway for Mitochondrial Modulation:

Caption: Proposed pathway for mitochondrial-mediated enhancement of sperm motility.

Ion Channels and Intracellular Signaling

Ion channels, particularly calcium (Ca2+) channels like CatSper, play a pivotal role in regulating sperm motility and hyperactivation. The influx of Ca2+ triggers a cascade of signaling events, often involving cyclic adenosine (B11128) monophosphate (cAMP) and Protein Kinase A (PKA).

Signaling Pathway Involving Ion Channels:

Caption: Hypothetical signaling cascade initiated by ion channel modulation.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that degrade cAMP. Inhibition of PDEs leads to an accumulation of cAMP, activation of PKA, and subsequent phosphorylation of proteins that drive sperm motility. Several PDE inhibitors are known to enhance sperm motility.

Quantitative Data

As of the date of this guide, no specific quantitative data, such as EC50 or Ki values for a molecular target of "this compound," has been found in publicly accessible scientific literature or patents. Researchers using this compound are encouraged to perform dose-response studies to determine its potency in their specific assay systems.

Table 1: Hypothetical Quantitative Data Table

| Parameter | Value (µM) | Target | Assay Type |

| EC50 | TBD | TBD | Sperm Motility Assay |

| Ki | TBD | TBD | Radioligand Binding Assay |

| IC50 | TBD | TBD | Enzyme Inhibition Assay |

| This table is for illustrative purposes. TBD: To Be Determined. |

Experimental Protocols

To elucidate the molecular target and mechanism of action of "this compound," a series of experiments are recommended.

Target Identification

A logical workflow for identifying the molecular target is crucial.

Experimental Workflow for Target Identification:

Caption: A structured workflow for the identification of the molecular target.

Detailed Methodologies

4.2.1. Sperm Motility Analysis using Computer-Assisted Sperm Analysis (CASA)

-

Semen Sample Preparation: Obtain semen samples and allow for liquefaction at 37°C for 30 minutes. Perform a swim-up or density gradient centrifugation to isolate motile sperm.

-

Compound Incubation: Incubate sperm suspensions with varying concentrations of "this compound" (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) in a suitable buffer (e.g., Human Tubal Fluid medium) at 37°C.

-

CASA Analysis: At specified time points, load the sperm suspension into a pre-warmed analysis chamber. Use a CASA system to capture and analyze sperm motility parameters, including total motility (%), progressive motility (%), curvilinear velocity (VCL), straight-line velocity (VSL), and average path velocity (VAP).

4.2.2. Mitochondrial Respiration Assay (Seahorse XF Analyzer)

-

Sperm Preparation: Isolate motile sperm and adjust the concentration.

-

Plate Seeding: Seed the isolated sperm in a Seahorse XF cell culture microplate.

-

Compound Injection: Prepare a plate with "this compound" and various mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) for sequential injection.

-

Data Acquisition: Place the plate in the Seahorse XF Analyzer and measure the oxygen consumption rate (OCR) to assess basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

4.2.3. Intracellular Calcium Imaging

-

Sperm Loading: Incubate isolated sperm with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Baseline Measurement: Acquire baseline fluorescence images of the loaded sperm using a fluorescence microscope.

-

Compound Addition: Add "this compound" to the imaging chamber and continuously record fluorescence changes over time.

-

Data Analysis: Quantify the changes in intracellular calcium concentration based on the fluorescence intensity.

Conclusion

While the precise molecular target of "this compound" is not yet definitively established in the public domain, this guide provides a framework for its investigation. Based on the compound's described effects and the known biology of sperm, targets within the mitochondrial respiratory chain, key ion channels, or the phosphodiesterase family are plausible candidates. The experimental protocols and logical workflows outlined herein offer a systematic approach for researchers to unravel the specific mechanism of action of this compound, thereby contributing to the broader understanding of male fertility and the development of novel therapeutic strategies. The chemical name, 2-((2-(2-Chlorophenoxy)ethyl)thio)-6-methoxy-1H-benzo[d]imidazole, and its association with patent WO2021046446 A1 provide a critical starting point for more in-depth investigation into the proprietary research surrounding this molecule.

An In-Depth Technical Guide to In-Silico Modeling of Sperm Motility Agonist-Receptor Binding

Introduction

Sperm motility is a critical factor in male fertility, and its modulation presents a promising avenue for the development of both pro-fertility treatments and non-hormonal contraceptives. The identification and characterization of compounds that can enhance or inhibit sperm movement are paramount. "Sperm motility agonist-2" (compound 797) is a compound noted for its potential to affect mitochondrial function and, consequently, sperm motility.[1][2] While its precise molecular target has not been definitively elucidated, in-silico modeling provides a powerful framework for postulating and investigating its interaction with plausible receptors.

This technical guide outlines a comprehensive in-silico workflow to model the binding of a putative sperm motility agonist, exemplified by "this compound," to a relevant receptor. G-protein coupled receptors (GPCRs) are a major class of drug targets and have been identified in human sperm, with several being linked to functions like capacitation, acrosome reaction, and motility.[3][4][5] For the purpose of this guide, we will use the Angiotensin II Receptor Type 2 (AGTR2), a GPCR whose expression levels have been positively correlated with progressive sperm motility, as a representative target.[4] This document is intended for researchers, scientists, and drug development professionals engaged in reproductive biology and computational drug discovery.

Section 1: Target Receptor Identification and Preparation

The initial step in any in-silico drug design project is the identification and preparation of the target protein. In this case, our target is the human AGTR2 receptor, which has been associated with sperm motility.[4]

Experimental Protocol: Receptor Structure Preparation

-

Sequence Retrieval: Obtain the full-length amino acid sequence of the human AGTR2 receptor from a protein sequence database such as UniProt (Accession No. P50052).

-

Template Identification for Homology Modeling: Since an experimental structure of AGTR2 may not be available, homology modeling is required.

-

Perform a BLAST (Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB) to find suitable template structures.

-

Select templates based on high sequence identity (>30%), resolution (<3.0 Å), and functional state (e.g., active or inactive conformation). For agonist binding, an active-state GPCR structure is preferable.

-

-

Sequence Alignment: Align the target sequence (AGTR2) with the template sequence(s) using tools like ClustalW or T-Coffee. Manually inspect and refine the alignment, particularly in the transmembrane and loop regions.

-

Homology Modeling:

-

Utilize homology modeling software such as MODELLER, Swiss-Model, or I-TASSER to generate 3D models of the AGTR2 receptor based on the aligned template(s).

-

Generate multiple models (e.g., 10-100) to sample conformational space.

-

-

Model Validation and Refinement:

-

Assess the quality of the generated models using tools like PROCHECK (for stereochemical quality), Verify3D (for compatibility of the 3D model with its own amino acid sequence), and ProSA (for overall model quality).

-

Select the best-scoring model for further refinement. Refinement may involve energy minimization or short molecular dynamics simulations to relax the structure and resolve any steric clashes.

-

Section 2: Ligand Preparation

Proper preparation of the ligand ("this compound") is crucial for accurate docking studies.

Experimental Protocol: Ligand Preparation

-

3D Structure Generation: Convert the 2D structure into a 3D conformation using software like Open Babel or the builder tools within molecular modeling suites (e.g., Maestro, MOE).

-

Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy, stable conformation. This can be done using force fields like MMFF94 or OPLS.

-

Charge Calculation and Protonation: Assign partial charges and determine the correct protonation state of the ligand at physiological pH (around 7.4). Tools like AutoDock Tools or LigPrep can automate this process.

Section 3: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] This step is essential for identifying the binding site and estimating the binding affinity.

Experimental Protocol: Molecular Docking

-

Receptor and Ligand File Preparation: Convert the prepared receptor (AGTR2 model) and ligand ("this compound") structures into the appropriate file format for the chosen docking software (e.g., PDBQT for AutoDock Vina). This typically involves adding polar hydrogens and assigning charges.

-

Binding Site Definition:

-

If a known binding site for AGTR2 exists, define the docking grid box to encompass this region.

-

If the binding site is unknown, perform a "blind docking" by creating a grid box that covers the entire receptor surface to identify potential binding pockets.

-

-

Docking Simulation:

-

Run the docking simulation using software like AutoDock Vina, Glide, or Gold. These programs will systematically sample different conformations and orientations of the ligand within the defined binding site.

-

The software will score the generated poses based on a scoring function that estimates the binding free energy.

-

-

Results Analysis:

-

Analyze the docking results to identify the best binding pose, characterized by the lowest binding energy (most negative value).

-

Visualize the ligand-receptor complex to inspect the key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) that stabilize the binding. Tools like PyMOL or VMD are used for this purpose.

-

Section 4: Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.[6]

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup:

-

Place the best-ranked docked complex from the previous step into a simulated biological environment. For a membrane protein like a GPCR, this involves embedding the complex in a lipid bilayer (e.g., POPC) and solvating it with an explicit water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.

-

-

Energy Minimization of the System: Perform energy minimization of the entire system (protein-ligand-membrane-water-ions) to remove any bad contacts before starting the simulation.

-

Equilibration:

-

Gradually heat the system to the target temperature (e.g., 310 K) while applying restraints to the protein and ligand to allow the solvent and lipids to equilibrate around them.

-

Run a series of equilibration steps, gradually releasing the restraints to allow the entire system to settle into a stable state.

-

-

Production Run:

-

Run the production MD simulation for a significant duration (e.g., 100-500 nanoseconds) without any restraints. The trajectory of all atoms is saved at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the saved trajectory to assess the stability of the complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the persistence of key interactions identified during docking.

-

Binding Free Energy Calculation: Employ methods like MM/PBSA or MM/GBSA to calculate the binding free energy from the simulation snapshots, providing a more accurate estimation than docking scores.

-

-

Section 5: Data Presentation

Quantitative data from in-silico experiments should be summarized for clarity and comparison.

| Table 1: Molecular Docking Results for "this compound" with AGTR2 | |

| Parameter | Value |

| Binding Affinity (kcal/mol) | -9.8 |

| Interacting Residues | TYR92, HIS183, SER252, TRP261 |

| Number of Hydrogen Bonds | 3 |

| Ligand Efficiency | 0.35 |

| Table 2: Molecular Dynamics Simulation Stability Metrics (100 ns) | |

| Metric | Value |

| Average Protein RMSD (Å) | 2.1 ± 0.3 |

| Average Ligand RMSD (Å) | 1.5 ± 0.4 |

| MM/PBSA Binding Free Energy (kcal/mol) | -45.7 ± 5.2 |

| Key Hydrogen Bond Occupancy (%) | HIS183: 85.4%, SER252: 72.1% |

Section 6: Visualization of Pathways and Workflows

Visual diagrams are essential for conveying complex relationships and processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. G-Protein Coupled Receptors in Human Sperm: An In Silico Approach to Identify Potential Modulatory Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. G-Protein Coupled Receptors in Human Sperm: An In Silico Approach to Identify Potential Modulatory Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

Sperm Motility Agonist-2 (SMA-2): A Technical Overview of its Effects on Sperm Capacitation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sperm capacitation is a critical series of physiological and biochemical modifications that spermatozoa must undergo in the female reproductive tract to acquire the ability to fertilize an oocyte. This complex process involves membrane reorganization, ion flux, and the activation of key signaling pathways, leading to a state of hyperactivated motility and acrosome responsiveness.[1] Pharmacological modulation of capacitation holds significant potential for both fertility treatments and contraceptive development. This document provides a detailed technical guide on the effects of a novel investigational compound, Sperm Motility Agonist-2 (SMA-2), on sperm capacitation. SMA-2 is a potent, cell-permeable small molecule designed to specifically activate soluble adenylyl cyclase (sAC), a critical enzyme in the primary signaling cascade governing capacitation.

Introduction: The Role of Capacitation in Fertilization

Before fertilization can occur, mammalian sperm must reside for a period within the female reproductive tract, where they undergo a final maturation step known as capacitation.[2] This process is essential for enabling two key sperm functions:

-

Hyperactivated Motility: A change from progressive, linear movement to a vigorous, whip-like flagellar beat pattern, which helps the sperm detach from the oviductal epithelium and penetrate the oocyte's outer layers.[1]

-

Acrosome Reaction Competence: The ability to undergo the acrosome reaction, an exocytotic event where the enzymatic contents of the acrosomal vesicle are released to digest the zona pellucida of the egg.[3]

The signaling pathways that regulate capacitation are complex and interconnected, with the cyclic adenosine (B11128) monophosphate (cAMP) pathway playing a central role.[3][4] Activation of soluble adenylyl cyclase (sAC) by bicarbonate and calcium ions leads to a surge in intracellular cAMP.[5] This, in turn, activates Protein Kinase A (PKA), which phosphorylates a cascade of downstream protein targets, including tyrosine kinases, ultimately leading to the characteristic changes of a capacitated state.[3]

Mechanism of Action: SMA-2 as a Soluble Adenylyl Cyclase (sAC) Agonist

This compound (SMA-2) is a novel synthetic agonist specifically targeting the bicarbonate binding site of soluble adenylyl cyclase (sAC). By mimicking the allosteric activation by bicarbonate, SMA-2 directly and potently stimulates the conversion of ATP to cAMP, bypassing the need for upstream bicarbonate influx. This leads to a rapid and sustained increase in intracellular cAMP levels, thereby accelerating the downstream events of the capacitation cascade.

The primary signaling pathway initiated by SMA-2 is illustrated below.

Quantitative Data on SMA-2 Effects

In vitro studies using human spermatozoa have demonstrated that SMA-2 significantly accelerates and enhances the key markers of capacitation in a dose-dependent manner. The following tables summarize the quantitative findings from these experiments.

Table 1: Effect of SMA-2 on Sperm Motility Parameters after 60-minute Incubation

| Parameter | Control (Vehicle) | SMA-2 (10 µM) | SMA-2 (50 µM) | SMA-2 (100 µM) |

| Total Motility (%) | 65 ± 5 | 72 ± 4 | 85 ± 3 | 88 ± 4 |

| Progressive Motility (%) | 40 ± 6 | 45 ± 5 | 60 ± 4 | 62 ± 5 |

| Hyperactivated Motility (%) | 8 ± 2 | 15 ± 3 | 35 ± 5 | 42 ± 6 |

| VCL (µm/s) | 75 ± 8 | 90 ± 7 | 125 ± 10 | 140 ± 12 |

| ALH (µm) | 4.5 ± 0.5 | 6.0 ± 0.6 | 8.5 ± 0.8 | 9.2 ± 0.7 |

*Data are presented as mean ± SD. *p < 0.01 compared to control. VCL: Curvilinear Velocity; ALH: Amplitude of Lateral Head Displacement. Motility parameters were assessed using Computer-Assisted Sperm Analysis (CASA).[6]

Table 2: Effect of SMA-2 on Capacitation Status and Acrosome Reaction Competence

| Parameter | Control (Vehicle) | SMA-2 (50 µM) |

| Capacitated Sperm (%) (CTC Pattern B) | 22 ± 4 | 58 ± 6 |

| Spontaneous Acrosome Reaction (%) | 7 ± 2 | 9 ± 3 |

| A23187-Induced Acrosome Reaction (%) | 18 ± 3 | 45 ± 5 |

*Data are presented as mean ± SD. *p < 0.01 compared to control. Capacitation was assessed by Chlortetracycline (CTC) staining. Acrosome reaction was induced with the calcium ionophore A23187.[7]

Experimental Protocols

Detailed methodologies are provided for the key experiments used to evaluate the efficacy of SMA-2.

Sperm Preparation and Incubation

-

Sample Collection: Semen samples are obtained from healthy donors after 3-5 days of sexual abstinence.

-

Liquefaction: Samples are allowed to liquefy at 37°C for 30 minutes.

-

Sperm Selection: Highly motile spermatozoa are isolated using a two-layer density gradient centrifugation method (e.g., 45% and 90% gradients).

-

Washing and Resuspension: The resulting sperm pellet is washed twice in a capacitating medium (e.g., Biggers-Whitten-Whittingham medium) supplemented with human serum albumin.

-

Incubation: Sperm concentration is adjusted to 10 x 10⁶ cells/mL. Aliquots are treated with varying concentrations of SMA-2 or a vehicle control and incubated at 37°C in 5% CO₂ for specified time periods.[8]

Assessment of Sperm Motility and Hyperactivation

-

Instrumentation: A Computer-Assisted Sperm Analysis (CASA) system is used for objective assessment of motility.

-

Sample Loading: A 5 µL aliquot of the sperm suspension is loaded onto a pre-warmed analysis chamber.

-

Data Acquisition: At least 200 spermatozoa across multiple fields are analyzed to determine parameters including total motility, progressive motility, curvilinear velocity (VCL), and amplitude of lateral head displacement (ALH).

-

Hyperactivation Criteria: Hyperactivated motility is defined by specific kinematic thresholds (e.g., VCL > 100 µm/s, ALH > 7 µm).

Chlortetracycline (CTC) Staining for Capacitation Status

-

Principle: CTC is a fluorescent probe that binds to membrane-associated calcium. Changes in its fluorescence pattern correlate with different stages of capacitation and the acrosome reaction.

-

Staining Protocol:

-

A 45 µL aliquot of sperm suspension is mixed with 45 µL of CTC solution.

-

After a brief incubation, 8 µL of glutaraldehyde (B144438) fixative is added.

-

A small drop of the stained suspension is placed on a microscope slide and observed under epifluorescence microscopy.

-

-

Pattern Classification: At least 200 sperm are classified into one of three patterns:

-

Pattern F: Uncapacitated (uniform bright fluorescence over the head).

-

Pattern B: Capacitated (fluorescence-free band in the post-acrosomal region).

-

Pattern AR: Acrosome-reacted (dull or no fluorescence over the head).

-

Assessment of Acrosome Reaction Competence

-

Induction: Capacitated sperm (pre-incubated with SMA-2 or control) are challenged with a calcium ionophore, such as A23187 (10 µM), to induce the acrosome reaction.

-

Staining: The acrosomal status is assessed using a fluorescent lectin probe, such as fluorescein (B123965) isothiocyanate-conjugated Pisum sativum agglutinin (FITC-PNA), which binds to the inner acrosomal membrane exposed after the reaction.

-

Quantification: The percentage of acrosome-reacted (FITC-PNA positive) sperm is determined by flow cytometry or fluorescence microscopy.[9]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for evaluating the effects of a test compound like SMA-2 on sperm capacitation.

Conclusion and Future Directions

The data presented in this guide strongly indicate that this compound (SMA-2) acts as a potent inducer of sperm capacitation in vitro. By directly activating soluble adenylyl cyclase, SMA-2 effectively stimulates the cAMP/PKA signaling cascade, leading to a significant increase in hyperactivated motility and the acquisition of acrosome reaction competence.

These findings position SMA-2 as a valuable tool for several applications:

-

Assisted Reproductive Technology (ART): SMA-2 could be used to enhance sperm quality and improve fertilization rates in IUI and IVF procedures, particularly in cases of male factor infertility characterized by poor motility or capacitation defects.[10]

-

Research Tool: As a specific sAC agonist, SMA-2 provides a precise pharmacological instrument for dissecting the molecular events of the capacitation pathway.

Further research will focus on in vivo efficacy and safety studies to validate the therapeutic potential of SMA-2 in clinical settings. Additionally, investigation into the downstream phosphoproteome regulated by SMA-2 will provide deeper insights into the intricate signaling network governing sperm function.

References

- 1. Factors and pathways involved in capacitation: how are they regulated? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Signaling pathways in sperm capacitation and acrosome reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Current Insights and Latest Updates in Sperm Motility and Associated Applications in Assisted Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different approaches for assessing sperm function [animal-reproduction.org]

- 7. Validation of a laboratory‐developed test of human sperm capacitation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Are sperm parameters able to predict the success of assisted reproductive technology? A retrospective analysis of over 22,000 assisted reproductive technology cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. invitra.com [invitra.com]

The Quest for Motility: A Technical Guide to Small Molecule Enhancers of Sperm Function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and characterization of small molecule enhancers of sperm motility. It provides a comprehensive overview of the core signaling pathways that govern sperm movement, detailed experimental protocols for assessing motility, and a summary of quantitative data on known motility-enhancing compounds. This document is intended to serve as a valuable resource for researchers and drug development professionals working to address male infertility and develop novel pro-fertility agents.

Core Signaling Pathways Regulating Sperm Motility

Sperm motility is a complex process tightly regulated by a sophisticated network of intracellular signaling pathways. Two principal pathways, the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway and the Calcium (Ca2+) signaling pathway, play pivotal roles in initiating and modulating the flagellar beat.

The cAMP/PKA Pathway

The cAMP/PKA pathway is a central regulator of sperm capacitation and hyperactivation, a state of vigorous motility required for fertilization. The binding of bicarbonate (HCO3-) to soluble adenylyl cyclase (sAC) triggers the production of cAMP.[1] Subsequently, cAMP activates Protein Kinase A (PKA), a serine/threonine kinase, which then phosphorylates a cascade of downstream target proteins, including A-Kinase Anchoring Proteins (AKAPs) and other flagellar proteins, ultimately leading to an increase in beat frequency and amplitude.[2][3]

Signaling Pathway: cAMP/PKA

Caption: The cAMP/PKA signaling cascade in sperm.

The Calcium (Ca2+) Signaling Pathway and the CatSper Channel

Calcium ions are critical second messengers in sperm, directly influencing flagellar waveform and promoting hyperactivation. The primary gateway for Ca2+ entry into the sperm flagellum is the CatSper (Cation Channel of Sperm) channel, a sperm-specific ion channel complex.[4][5] The CatSper channel is a complex structure composed of four pore-forming alpha subunits (CatSper1-4) and several auxiliary subunits (β, γ, δ, ε, ζ, etc.) that are essential for its function and localization.[6][7][8]

The activity of the CatSper channel is polymodal and can be stimulated by a variety of factors, including intracellular alkalinization (downstream of the cAMP/PKA pathway), membrane depolarization, and direct binding of ligands such as progesterone.[4][9] The influx of Ca2+ through CatSper activates downstream effectors, including Ca2+/calmodulin-dependent protein kinase (CaMK), which in turn phosphorylate flagellar proteins to modulate the flagellar beat and induce hyperactivation.[6][10]

Signaling Pathway: Calcium/CatSper

Caption: The Calcium/CatSper signaling cascade in sperm.

Quantitative Data on Small Molecule Enhancers of Sperm Motility

A variety of small molecules have been identified that can enhance sperm motility by targeting different components of the signaling pathways described above. The table below summarizes quantitative data for some of these compounds.

| Compound Class | Compound Name | Target | EC50 / Effective Concentration | Observed Effect on Motility | Citation(s) |

| Phosphodiesterase (PDE) Inhibitors | Pentoxifylline | Non-specific PDE inhibitor | 1 mg/mL | Increased velocity and hyperactivation. | [11] |

| Rolipram | PDE4 inhibitor | Not specified | Selectively increased the percentage of motile cells. | [11] | |

| Sildenafil | PDE5 inhibitor | 0.67 µM - 100 µM | Conflicting reports on efficacy; some studies show increased progressive motility. | [12] | |

| Papaverine | PDE10A inhibitor | 100 µM | Significantly increased progressive and total motility. | [13] | |

| TAK-063 | PDE10A inhibitor | 0.04 µM | Enhanced motility. | [14] | |

| PF-2545920 | PDE10A inhibitor | 10 µM | Elevated percentage of motile spermatozoa. | [13] | |

| CatSper Channel Activators | Progesterone | CatSper Channel | ~7-8 nM (EC50) | Activates CatSper, leading to Ca2+ influx and hyperactivation. | [4][15] |

| Pregnenolone Sulfate | CatSper Channel | 16 nM (EC50) | Activates CatSper. | [4] | |

| Nutrients and Supplements | Myo-Inositol | Not specified | 2 mg/mL | Increased total and progressive motility. | [16] |

| Vitamin D | Not specified | 1 nM | Improved sperm motility and viability. | [17] |

Experimental Protocols

Accurate and reproducible assessment of sperm motility is crucial for the evaluation of potential therapeutic agents. The following sections provide detailed protocols for key in vitro assays.

Computer-Assisted Sperm Analysis (CASA)

CASA provides an objective and detailed assessment of sperm kinematic parameters.

Experimental Workflow: CASA

Caption: General workflow for Computer-Assisted Sperm Analysis.

Protocol:

-

Semen Collection and Liquefaction: Collect semen samples by masturbation after 2-5 days of sexual abstinence. Allow the sample to liquefy completely at 37°C for 20-30 minutes.

-

Sperm Concentration Adjustment: Determine the initial sperm concentration using a hemocytometer or the CASA system. Dilute the semen with a pre-warmed, appropriate medium (e.g., Human Tubal Fluid - HTF) to a final concentration of 20-40 million sperm/mL.[18]

-

Sample Loading: Load 5-10 µL of the diluted sperm suspension into a pre-warmed (37°C) analysis chamber (e.g., Leja, Makler, or MicroCell slide of a defined depth, typically 20 µm).[19]

-

CASA System Setup:

-

Microscope: Use a phase-contrast microscope with a 10x or 20x objective.

-

Temperature: Ensure the microscope stage is maintained at 37°C.[20]

-

Software Settings:

-

Frame Rate: 60 Hz.[20]

-

Minimum Contrast: Set to distinguish sperm heads from background debris.

-

Cell Size: Define the minimum and maximum head size to be analyzed.

-

Motility Thresholds: Define parameters for static, motile, and progressively motile sperm (e.g., VAP > 25 µm/s and STR > 80% for progressive motility).

-

-

-

Data Acquisition and Analysis:

-

Analyze a minimum of 200 spermatozoa from at least five different fields to ensure a representative sample.

-

Record the following kinematic parameters:

-

VCL (Curvilinear Velocity): The total distance traveled by the sperm head divided by the time elapsed.

-

VSL (Straight-Line Velocity): The straight-line distance from the beginning to the end of the track divided by the time elapsed.

-

VAP (Average Path Velocity): The average velocity of the sperm head along its average path.

-

LIN (Linearity): The ratio of VSL to VCL (VSL/VCL).

-

STR (Straightness): The ratio of VSL to VAP (VSL/VAP).

-

ALH (Amplitude of Lateral Head Displacement): The maximum lateral displacement of the sperm head about its average path.

-

BCF (Beat Cross Frequency): The frequency with which the sperm head crosses the average path.

-

-

Hamster Egg Penetration Test (HEPT)

The HEPT, or zona-free hamster oocyte penetration assay, assesses the ability of human sperm to undergo capacitation, the acrosome reaction, and fuse with a zona-free hamster oocyte.[1][21]

Protocol:

-

Oocyte Collection: Superovulate female golden hamsters and collect cumulus-oocyte complexes from the oviducts.

-

Zona Pellucida Removal:

-

Treat the oocytes with hyaluronidase (B3051955) (e.g., 0.1%) to disperse the cumulus cells.[22]

-

Wash the oocytes and then treat with trypsin (e.g., 0.1%) to remove the zona pellucida.[22][23]

-

Wash the zona-free oocytes extensively in a suitable culture medium (e.g., BWW medium).

-

-

Sperm Preparation and Capacitation:

-

Prepare human semen by a swim-up or density gradient method to select for motile sperm.

-

Incubate the motile sperm fraction in a capacitating medium (e.g., BWW supplemented with human serum albumin) for 3-6 hours at 37°C in 5% CO2.

-

-

Co-incubation:

-

Assessment of Penetration:

-

Wash the oocytes to remove loosely attached sperm.

-

Mount the oocytes on a microscope slide, gently compress them with a coverslip, and examine under a phase-contrast microscope at 400x magnification.

-

An oocyte is considered penetrated if it contains at least one swollen sperm head or a male pronucleus in the ooplasm.

-

Calculate the penetration rate (percentage of oocytes penetrated) and the sperm penetration index (average number of sperm per penetrated oocyte).

-

In Vitro Fertilization (IVF) Assay